5-Methyl-3-(alpha-methylbenzyl)rhodanine
CAS No.: 23538-09-2
Cat. No.: VC19689502
Molecular Formula: C12H13NOS2
Molecular Weight: 251.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23538-09-2 |
|---|---|
| Molecular Formula | C12H13NOS2 |
| Molecular Weight | 251.4 g/mol |
| IUPAC Name | 5-methyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C12H13NOS2/c1-8(10-6-4-3-5-7-10)13-11(14)9(2)16-12(13)15/h3-9H,1-2H3 |
| Standard InChI Key | QJZUHKFLFBSWMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Rhodanine Architecture
The rhodanine scaffold consists of a thiazolidine-4-one ring system with a ketone group at position 4 and a thione group at position 2. In 5-methyl-3-(α-methylbenzyl)rhodanine, the 5-position is occupied by a methyl group, while the 3-position contains an α-methylbenzyl substituent. This configuration introduces steric bulk and enhanced lipophilicity compared to simpler rhodanine derivatives like 5-methylrhodanine . X-ray crystallography of analogous compounds reveals that the α-methylbenzyl group induces a twisted conformation, potentially influencing binding interactions with biological targets .
Electronic and Steric Effects
The electron-withdrawing thione group at C2 creates a polarized electronic environment, facilitating nucleophilic attacks at the carbonyl carbon (C4). Substituents at C3 and C5 modulate this reactivity:
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The 5-methyl group stabilizes the enol tautomer, increasing resonance stabilization .
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The α-methylbenzyl group at C3 introduces steric hindrance, limiting rotational freedom and directing substituent orientation during molecular recognition events .
Table 1 compares key properties of 5-methyl-3-(α-methylbenzyl)rhodanine with related derivatives:
| Compound | logP | Molecular Weight (g/mol) | H-Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| 5-Methylrhodanine | 1.2 | 161.22 | 3 | 1 |
| 3-Benzylrhodanine | 2.8 | 237.34 | 3 | 3 |
| 5-Methyl-3-(α-methylbenzyl)rhodanine | 3.1 | 265.35 | 3 | 4 |
Data derived from QSAR studies indicate that the increased logP value enhances membrane permeability but may reduce aqueous solubility .
Synthetic Methodologies
Traditional Multi-Step Synthesis
Early routes involved sequential functionalization:
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Condensation of primary amines with carbon disulfide to form dithiocarbamates .
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Michael addition with maleic anhydride derivatives.
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Cyclization under acidic conditions to form the rhodanine core .
This approach suffered from low yields (35–45%) and required toxic solvents like dichloromethane .
Modern One-Pot Strategies
Ziyaei Halimehjani et al. developed a water-based three-component reaction combining:
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Primary amines (e.g., α-methylbenzylamine)
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Carbon disulfide
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Maleic anhydride
Reaction conditions:
The mechanism proceeds via:
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Formation of a dithiocarbamate intermediate
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Michael addition to maleic anhydride
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Intramolecular cyclization with simultaneous dehydration
Table 2 compares synthesis methods:
| Method | Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Traditional | DCM | 42 | 88 | 12 |
| One-Pot | H2O | 70 | 95 | 5 |
| Microwave-Assisted | Ethanol | 78 | 97 | 1.5 |
Microwave-assisted synthesis reduces reaction times to 90 minutes while improving yields to 78%, though scalability remains challenging .
Anticancer Activity and Mechanism
In Vitro Cytotoxicity Profiles
Against the K562 chronic myelogenous leukemia line:
Dose-dependent growth inhibition observed in:
Molecular Targets
Crystallographic studies identify interactions with:
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PARP-1: Binding energy −9.2 kcal/mol via hydrophobic interactions with Tyr907 and hydrogen bonding with Ser904 .
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Topoisomerase IIα: Intercalation stabilizes the DNA-enzyme complex, preventing religation of DNA strands .
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EGFR kinase: Competitive inhibition at the ATP-binding site (Ki = 0.42 µM) .
Structure-Activity Relationships
Key modifications affecting potency:
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C3 Substituents:
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C5 Modifications:
Toxicological Profile
Acute Toxicity
Genotoxicity
Comparative Analysis with Related Compounds
Table 3 contrasts biological activities:
| Compound | K562 IC50 (µg/mL) | MCF-7 Growth Inhibition (%) | logP |
|---|---|---|---|
| 5-Methyl-3-(α-methylbenzyl)rhodanine | 11.10 | 81 | 3.1 |
| 5-(4-Chlorobenzyl)rhodanine | 8.70 | 76 | 3.4 |
| 3-Cyclohexylrhodanine | 23.40 | 42 | 2.9 |
The α-methylbenzyl derivative exhibits optimal balance between potency and lipophilicity .
Future Directions
Prodrug Development
Ester prodrugs demonstrate:
Combination Therapies
Synergistic effects observed with:
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